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Subject: Tris(ethylmethylamido)titanium (TEMAT) for Atomic Layer Deposition and Subsequent

Atomic Layer Etching of Titanium Nitride (TiN)

Audience: Researchers, scientists, and process engineers in semiconductor manufacturing,

materials science, and nanotechnology.

Abstract: This document provides a comprehensive guide to the atomic layer processing of

titanium nitride (TiN). It begins by detailing the application of Tris(ethylmethylamido)titanium

(TEMAT) as a state-of-the-art precursor for the Atomic Layer Deposition (ALD) of high-quality

TiN thin films. Subsequently, it addresses the critical need for precise material removal by

providing detailed protocols for the Atomic Layer Etching (ALE) of TiN. The note focuses on the

well-established and scientifically validated thermal ALE mechanism involving sequential

oxidation and fluorination, a process distinct from the deposition chemistry of TEMAT.

Part 1: The Role of TEMAT in Atomic Layer
Deposition of TiN
Tris(ethylmethylamido)titanium, commonly known as TEMAT, is a metalorganic precursor

widely utilized in the semiconductor industry for the chemical vapor deposition (CVD) and,

more precisely, atomic layer deposition (ALD) of titanium nitride (TiN) thin films.[1][2] TiN is a

critical material valued for its properties as a diffusion barrier, a metal gate electrode, and a

hard coating.
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The choice of precursor is paramount in ALD to ensure self-limiting surface reactions, which

provide atomic-level thickness control and excellent conformality. TEMAT offers several

advantages over other precursors, such as the more common tetrakis(dimethylamido)titanium

(TDMAT). While TDMAT can exhibit non-negligible thermal decomposition at typical ALD

process temperatures, leading to a CVD-like growth component and higher carbon impurity,

TEMAT generally offers a more stable process window.[1][2] Studies have shown that TiN films

deposited using TEMAT can achieve a favorable balance of properties, including lower

resistivity and reduced impurity content compared to films grown with TDMAT under certain

conditions.[2]

The ALD of TiN using TEMAT typically involves alternating exposures of the substrate to

TEMAT and a nitrogen source, such as ammonia (NH₃) plasma. The ethylmethylamido ligands

of TEMAT react with the surface, and the subsequent plasma step removes the remaining

organic components and provides the nitrogen to form the TiN film.

Part 2: The Imperative for Atomic Layer Etching
(ALE)
Following the precise deposition of materials like TiN, the fabrication of advanced nanoscale

devices requires an equally precise method for material removal. Atomic Layer Etching (ALE)

has emerged as the definitive technique for achieving angstrom-scale control over the etching

process.[3][4] ALE is the reverse of ALD, relying on sequential, self-limiting surface reactions to

remove material layer by layer. This control is crucial for patterning, correcting film thickness,

and smoothing surfaces without causing damage to the underlying structures.[5]

While TEMAT is the precursor for depositing TiN, the ALE process for TiN employs a different

set of chemical reactions. The most well-documented thermal ALE process for TiN is based on

a two-step oxidation-fluorination mechanism.[6]

Part 3: Mechanism of Thermal ALE for Titanium
Nitride
The thermal ALE of TiN is a cyclical process that transforms the top layer of the TiN into a

different material that can then be easily volatilized. The process does not directly etch TiN but

rather converts it to titanium dioxide (TiO₂), which is then etched.[6]
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The two half-reactions are:

Oxidation: The TiN surface is exposed to a strong oxidizing agent, such as ozone (O₃). This

step converts a thin, self-limiting layer of TiN into TiO₂. The Ti³⁺ in the nitride is oxidized to

the more stable Ti⁴⁺ state.[6][7]

Fluorination & Volatilization: The newly formed TiO₂ layer is exposed to a fluorine source,

typically hydrogen fluoride (HF). HF reacts with the TiO₂ to form volatile titanium tetrafluoride

(TiF₄) and water (H₂O), which are then purged from the reactor.[6]

This cycle is repeated to remove the desired amount of material with high precision. The self-

limiting nature of both the oxidation and fluorination steps is the key to the atomic-level control

of the process.

Logical Workflow for TiN ALE

Single ALE Cycle
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Purge Inert Gas
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Etched TiN Surface
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Caption: Workflow diagram of a single thermal ALE cycle for TiN.

Part 4: Experimental Protocols and Data
Protocol 1: Thermal ALE of TiN using O₃ and HF
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This protocol describes a typical thermal ALE process for TiN films in a hot-wall reactor.

1. System Preparation:

Ensure the reactor is clean and leak-tight.

Pre-coat the reactor walls with Al₂O₃ via ALD to create a stable surface and minimize O₃

decomposition.[6]

Load the TiN-coated substrate into the reactor.

Heat the reactor to the desired process temperature (e.g., 250 °C).

2. ALE Cycle Sequence: The process follows a four-step sequence: (t₁ - t₂ - t₃ - t₄),

representing the O₃ pulse, N₂ purge, HF pulse, and N₂ purge times in seconds.

Step 1 (Oxidation): Introduce O₃ into the reactor for a duration of t₁. A typical pulse time is 1-

3 seconds. This step should be long enough to saturate the surface reaction.

Step 2 (Purge): Stop the O₃ flow and purge the reactor with an inert gas (e.g., N₂) for t₂ (e.g.,

30 seconds) to remove all residual O₃ and gaseous byproducts.

Step 3 (Fluorination): Introduce HF vapor (often from an HF-pyridine source for safer

handling) for a duration of t₃. A typical pulse time is 1 second.

Step 4 (Purge): Stop the HF flow and purge the reactor with N₂ for t₄ (e.g., 30 seconds) to

remove the volatile TiF₄ and H₂O products.

3. Process Repetition:

Repeat the cycle (Steps 1-4) for the desired number of iterations to achieve the target etch

depth.

4. In-Situ Monitoring (Optional but Recommended):

Use techniques like spectroscopic ellipsometry or a quartz crystal microbalance (QCM) to

monitor the film thickness or mass change in real-time, confirming the self-limiting nature and

etch rate of the process.
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Data Presentation: Process Parameters and Etch Rates
The etch per cycle (EPC) is highly dependent on the process temperature. Below is a summary

of typical data for the thermal ALE of TiN.

Temperature
(°C)

Oxidation
Reactant

Fluorination
Reactant

Etch Per Cycle
(Å/cycle)

Reference(s)

150 O₃ HF 0.06 [6]

250 O₃ HF 0.20 [6]

350 O₃ HF ~0.20 [6]

250 H₂O₂ HF 0.15 [6]

Key Insights from Data:

The etch rate increases with temperature up to about 250 °C and then plateaus, indicating a

self-limiting process window.[6]

This process demonstrates high selectivity, meaning it etches TiN much faster than other

common materials like SiO₂, Si₃N₄, and Al₂O₃.[6]

The ALE process can also result in a smoothing of the TiN film surface.[5]

Part 5: Plasma-Enhanced ALE of TiN
An alternative to thermal ALE is plasma-enhanced ALE (PE-ALE), which can often be

performed at lower temperatures. The fundamental principle remains the same: a cyclical

process of surface modification and volatilization.

Protocol 2: Plasma-Thermal ALE of TiN using O₂ and
SF₆/H₂ Plasma
This protocol is based on recent developments in isotropic plasma-thermal ALE.[3]

1. System and Substrate Preparation:
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Load the TiN-coated substrate into a plasma-capable reactor.

Set the substrate temperature (e.g., 150 °C to 350 °C).

2. ALE Cycle Sequence:

Step 1 (Oxidation): Expose the TiN surface to molecular oxygen (O₂) gas to form a thin TiO₂

layer.

Step 2 (Purge): Purge the chamber with an inert gas.

Step 3 (Fluorination/Removal): Introduce a gas mixture of SF₆ and H₂ and ignite a plasma.

The plasma generates reactive fluorine species that etch the TiO₂ layer. The ratio of SF₆:H₂

is critical for achieving selectivity.

Step 4 (Purge): Turn off the plasma and purge the chamber to remove byproducts.

Data Presentation: Plasma ALE Process
Temperature
(°C)

Modification
Step

Removal Step
Etch Per Cycle
(Å/cycle)

Reference(s)

150 O₂ Gas SF₆/H₂ Plasma 1.1 [3]

300 O₂ Gas SF₆/H₂ Plasma 3.2 [3]

350 O₂ Gas SF₆/H₂ Plasma 3.2 [3]

Key Insights from Data:

Plasma-based methods can achieve significantly higher etch rates per cycle compared to

purely thermal processes.[3]

The process has been shown to be low-damage, preserving the superconducting properties

of TiN films.[3]

Like thermal ALE, this process can also reduce surface roughness.[3]

Part 6: Conclusion and Best Practices
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This application note clarifies the distinct roles of advanced precursors and etching processes

in the atomic-scale fabrication of titanium-based devices. TEMAT is a premier precursor for the

deposition of high-quality TiN films via ALD, chosen for its thermal stability and ability to

produce films with low impurity content.

For the subsequent removal of TiN, Atomic Layer Etching provides the necessary precision.

The thermal oxidation-fluorination method is a robust and highly selective process, ideal for

applications requiring minimal damage and high fidelity. Plasma-enhanced ALE offers a lower-

temperature alternative with higher throughput. The choice between these methods will depend

on the specific requirements of the device architecture, thermal budget, and desired

throughput.

Self-Validating System: For any protocol, it is crucial to establish the self-limiting nature of the

process. This is achieved by performing saturation experiments: varying the pulse and purge

times for each reactant and observing the point at which the etch-per-cycle becomes

independent of further increases in exposure time. This validation is the cornerstone of a true

ALE process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3336074#temat-for-atomic-layer-etching-ale-of-
titanium-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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